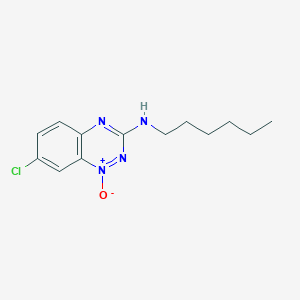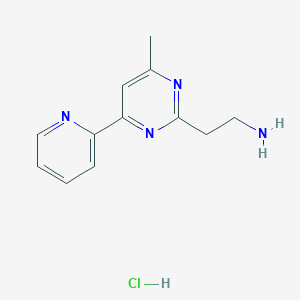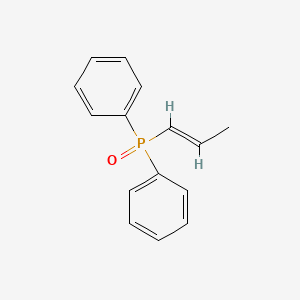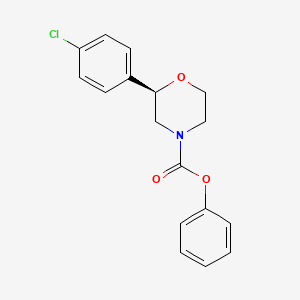
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a synthetic organic compound belonging to the class of benzotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a hexyl chain, and an oxo group at the 1lambda5 position of the benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. The process begins with the formation of stable diazonium salts using a polymer-supported nitrite reagent and p-tosic acid. This is followed by cyclisation to form the benzotriazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of milder reagents and optimized reaction conditions can enhance yield and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzotriazines, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzotriazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is utilized in the production of dyes, rubber components, and photoluminescent agents
Mechanism of Action
The mechanism of action of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Known for its use as an α-glucosidase inhibitor.
Benzothiatriazine-1,1(2H)-dioxide: Used as a diuretic and in other medicinal applications.
Uniqueness: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and chloro group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
921933-35-9 |
|---|---|
Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
7-chloro-N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C13H17ClN4O/c1-2-3-4-5-8-15-13-16-11-7-6-10(14)9-12(11)18(19)17-13/h6-7,9H,2-5,8H2,1H3,(H,15,16,17) |
InChI Key |
PQNVYUPGHIJTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC2=C(C=C(C=C2)Cl)[N+](=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)



![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)


![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)

![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

